4-(1h-Imidazol-4-ylmethyl)piperidine 2hcl
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Overview
Description
4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl is a chemical compound with the molecular formula C9H17Cl2N3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and imidazole, a five-membered ring containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl typically involves the reaction of piperidine with an imidazole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives .
Scientific Research Applications
4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
- 2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride
- (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride
Uniqueness
4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)piperidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWWKFUFLQTQND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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